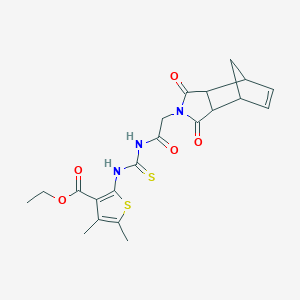![molecular formula C19H15N7S B381693 (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide CAS No. 379244-99-2](/img/structure/B381693.png)
(E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a pyrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are performed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This can lead to the disruption of key biological pathways, resulting in therapeutic effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring and are known for their potential as enzyme inhibitors.
Uniqueness
N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7S/c1-25(2)12-23-17-14(9-20)10-24-26(17)18-15-8-16(13-6-4-3-5-7-13)27-19(15)22-11-21-18/h3-8,10-12H,1-2H3/b23-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLSNOWUNQSQR-FSJBWODESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-chlorophenyl)-4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B381611.png)
![N-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381613.png)
![1-Ethyl-3-[[2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B381615.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B381616.png)
![4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381618.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B381619.png)
![5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B381620.png)
![2-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-5-(diethylammonio)phenolate](/img/structure/B381622.png)
![5-(4-methylphenyl)-4-{[1-(4-pyridinyl)ethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381623.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B381627.png)
![(4E)-5-amino-2-phenyl-4-[2-(2,4,6-trichlorophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B381629.png)

![N-(2-morpholin-4-ylethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381632.png)
